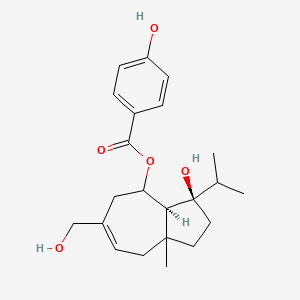
Feruginidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Feruginidin is a naturally occurring anthocyanidin, a type of flavonoid pigment found in various plants. It is known for its vibrant red to purple color, which contributes to the pigmentation of flowers, fruits, and leaves. Anthocyanidins like this compound play a crucial role in plant physiology, including attracting pollinators and protecting against UV radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Feruginidin can be synthesized through several methods, including the condensation of appropriate phenolic compounds. One common synthetic route involves the use of chalcone intermediates, which undergo cyclization and subsequent oxidation to form the anthocyanidin structure. The reaction conditions typically involve acidic environments and controlled temperatures to ensure proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in anthocyanins, such as berries and certain flowers. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Feruginidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid intermediates, which are important in the formation of stable pigments.
Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form, which is colorless.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure and properties of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinonoid intermediates.
Reduction Products: Leucoanthocyanidins.
Substitution Products: Various acylated or alkylated derivatives.
Scientific Research Applications
Feruginidin has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. This compound’s ability to modulate signaling pathways makes it a candidate for therapeutic applications.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties.
Mechanism of Action
Feruginidin exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Cyanidin: Known for its red color and found in many red berries.
Delphinidin: Exhibits a blue to purple color and is found in grapes and blueberries.
Pelargonidin: Responsible for the orange to red color in strawberries and red radishes.
Feruginidin’s unique properties, such as its specific color and stability under various conditions, make it a valuable compound for research and industrial applications.
Properties
CAS No. |
109517-73-9 |
|---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(3R,3aS)-3-hydroxy-6-(hydroxymethyl)-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-14(2)22(26)11-10-21(3)9-8-15(13-23)12-18(19(21)22)27-20(25)16-4-6-17(24)7-5-16/h4-8,14,18-19,23-24,26H,9-13H2,1-3H3/t18?,19-,21?,22-/m1/s1 |
InChI Key |
FPUSCWGZFFIOSW-XZJNEJNUSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CCC2([C@H]1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |
Canonical SMILES |
CC(C)C1(CCC2(C1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















